Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate: is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 g/mol . This compound is characterized by its bromine and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Conventional Heating Methods: Traditional heating techniques can also be employed, although they may require longer reaction times and lower yields compared to microwave-assisted synthesis.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different chemical properties.
Substitution: Substitution reactions can occur at the bromine or amino positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrocarbons.
Substitution Products: Different halogenated and amino-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including kinase inhibitors. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Uniqueness: The presence of the bromine atom in Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate distinguishes it from its chloro- and nitro-substituted counterparts, leading to different chemical reactivity and biological activity.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWGIMBQYSUCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659286 | |
Record name | Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036380-75-2 | |
Record name | Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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